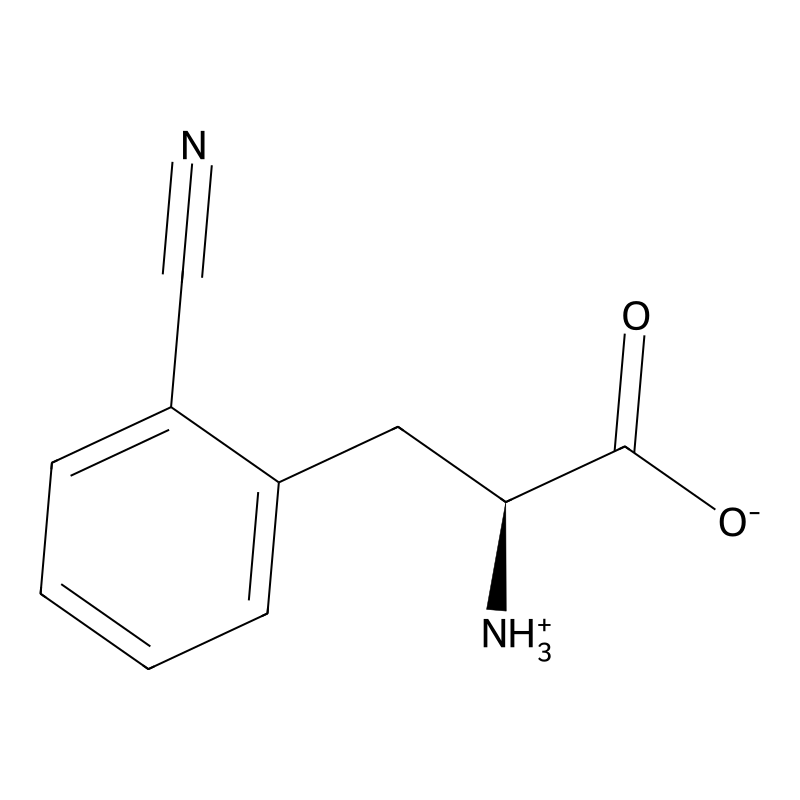

L-2-Cyanophenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Structure and Function Studies:

L-2-CNF can be incorporated into peptides and proteins to study their structure and function. The cyano group (CN) on the molecule disrupts the normal hydrogen bonding patterns, which can be helpful for understanding how these interactions contribute to protein folding and stability. For example, researchers have used L-2-CNF to probe the role of specific residues in protein-protein interactions [].

Design of Novel Bioactive Molecules:

The presence of the cyano group also makes L-2-CNF a valuable building block for designing novel bioactive molecules. By incorporating L-2-CNF into peptide sequences, researchers can potentially create molecules with enhanced activity or specificity compared to their natural counterparts. This approach is being explored in the development of new drugs and other therapeutic agents [].

Fluorescence Spectroscopy:

L-2-CNF exhibits intrinsic fluorescence, which can be used to study the conformation and dynamics of peptides and proteins. The fluorescence properties of L-2-CNF are sensitive to its local environment, making it a valuable tool for monitoring changes in protein structure or interactions with other molecules [].

Investigation of Enzyme Activity:

L-2-CNF can be used as a substrate or inhibitor of enzymes to study their catalytic activity and selectivity. The cyano group can alter the binding affinity of L-2-CNF to enzymes compared to natural amino acids, providing insights into the enzyme's mechanism of action [].

L-2-Cyanophenylalanine is a non-natural amino acid characterized by the presence of a cyano group (-CN) attached to the phenylalanine structure. Its molecular formula is C10H10N2O2, and it has a molar mass of approximately 190.2 g/mol . This compound is notable for its fluorescence properties, making it an essential tool in biochemical research, particularly in studies involving protein dynamics and interactions.

There is no documented research on the specific mechanism of action of L-2-CN-Phe in biological systems. Given its non-natural structure, it likely wouldn't participate in the same biological pathways as phenylalanine.

Information regarding the safety hazards of L-2-CN-Phe is limited. As with any new compound, proper handling procedures and safety precautions should be followed when working with L-2-CN-Phe. The cyano group can potentially be reactive, so analogous safety measures used for nitrile compounds might be applicable.

Further Research

L-2-Cyanophenylalanine appears to be a relatively understudied compound. More research is needed to explore its potential applications, such as:

- Incorporation into peptides: Studying how L-2-CN-Phe integrates into peptide structures and its impact on peptide function could be valuable in drug development.

- Protein engineering: Introducing L-2-CN-Phe into proteins might lead to novel properties, such as altered stability or enzyme activity.

- Development of new materials: The cyano group's reactivity could be exploited to create new functional materials with specific properties.

- Peptide Bond Formation: It can be incorporated into peptides through standard peptide synthesis methods, forming amide bonds with other amino acids.

- Fluorescence Modulation: The cyano group can interact with surrounding environments, affecting the fluorescence intensity and wavelength, which is crucial for probing protein structures and dynamics .

- Substitution Reactions: The cyano group can undergo nucleophilic attack, allowing for further functionalization or modification of the molecule .

L-2-Cyanophenylalanine exhibits significant biological activity as a fluorescent probe. Its incorporation into proteins allows researchers to study:

- Protein Folding: By monitoring fluorescence changes, scientists can infer folding pathways and stability.

- Protein-Membrane Interactions: The probe helps elucidate how proteins interact with lipid membranes.

- Amyloid Formation: It has been utilized to investigate the mechanisms of amyloid fibril formation, which is relevant in neurodegenerative diseases .

L-2-Cyanophenylalanine can be synthesized through several methods:

- Chemical Synthesis:

- Starting from phenylalanine, the cyano group can be introduced via nitration followed by reduction processes.

- Alternatively, it can be synthesized by modifying existing amino acids through substitution reactions.

- Recombinant Techniques:

L-2-Cyanophenylalanine has a wide range of applications in biochemical research:

- Fluorescence Probes: Used extensively in Förster resonance energy transfer (FRET) studies to monitor protein interactions and conformational changes.

- Medical Imaging: As a chelator for radionuclides, it has potential applications in imaging techniques for detecting thrombi and other medical conditions .

- Protein Dynamics Studies: Employed to characterize the local environment around proteins, providing insights into their functional mechanisms .

Research involving L-2-Cyanophenylalanine has highlighted its ability to interact with various biomolecules:

- Hydrogen Bonding: The cyano group can form hydrogen bonds with nearby amino acid side chains, influencing its fluorescence properties and stability within proteins .

- Quenching Mechanisms: Studies have shown that certain side chains, such as histidine and lysine, can quench the fluorescence of L-2-Cyanophenylalanine depending on their protonation state .

Several compounds share structural similarities with L-2-Cyanophenylalanine. Here are some notable examples:

L-2-Cyanophenylalanine stands out due to its specific fluorescence properties and versatility in probing protein dynamics compared to these similar compounds. Its ability to provide insights into protein structure-function relationships makes it a unique tool in biochemical research.

Cyanation Strategies for Phenylalanine Derivatives

The synthesis of L-2-cyanophenylalanine represents a significant challenge in amino acid chemistry due to the ortho-substitution pattern and the requirement for maintaining stereochemical integrity [25]. Contemporary synthetic approaches have evolved to encompass both direct cyanation methods and nucleophilic substitution strategies, each offering distinct advantages in terms of selectivity, yield, and functional group tolerance [3].

Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed carbon-hydrogen functionalization has emerged as a powerful methodology for the direct introduction of cyano groups into aromatic amino acid derivatives [18]. The development of palladium-catalyzed ortho-carbon-hydrogen cyanation represents a significant advancement in the field, offering high regioselectivity and functional group tolerance [21].

Recent investigations have demonstrated that rhodium-catalyzed directed carbon-hydrogen cyanation reactions can be successfully applied to phenylalanine derivatives when appropriate directing groups are employed [22]. The mechanism involves the formation of a metallacycle intermediate through coordination of the directing group to the metal center, followed by carbon-hydrogen activation and subsequent cyanide insertion [22]. This approach has shown particular promise for ortho-selective functionalization, achieving yields of 53-93% across a range of substrates [3].

Palladium-catalyzed systems have been extensively studied for their ability to functionalize aromatic carbon-hydrogen bonds in amino acid frameworks [19]. The use of picolinamide directing groups has proven particularly effective for achieving ortho-selectivity in phenylalanine derivatives, with reaction conditions typically involving palladium(II) acetate as the catalyst and elevated temperatures [21]. These transformations proceed through a concerted metalation-deprotonation mechanism, wherein the palladium center coordinates to the directing group and subsequently activates the adjacent carbon-hydrogen bond [18].

| Catalyst System | Directing Group | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Picolinamide | 140 | 65-85 | [21] |

| [RhCp*Cl₂]₂ | N-Acetyl | 120 | 53-78 | [22] |

| Ir[dF(CF₃)ppy₂(dtbbpy)]PF₆ | None | 25 | 42-79 | [3] |

The photoredox-nickel dual catalysis approach represents a particularly innovative development in cyanation methodology [3]. This strategy employs visible light to generate nickel(III) intermediates, which facilitate cyanide transfer from aminoacetonitrile sources under mild conditions [3]. The reaction proceeds through oxidative addition of the aryl halide to nickel(0), followed by photoredox-mediated oxidation to nickel(III) and subsequent reductive elimination to form the carbon-cyano bond [3].

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution represents the classical approach for introducing cyano groups into electron-deficient aromatic systems [35]. This methodology is particularly relevant for L-2-cyanophenylalanine synthesis when the aromatic ring contains electron-withdrawing substituents that activate the system toward nucleophilic attack [36].

The mechanism of nucleophilic aromatic substitution proceeds through a two-step addition-elimination pathway [37]. The initial step involves nucleophilic attack by cyanide on the electron-deficient aromatic carbon, forming a negatively charged Meisenheimer complex intermediate [36]. This intermediate is stabilized by resonance delocalization into electron-withdrawing substituents positioned ortho or para to the leaving group [35].

The second step involves elimination of the leaving group to restore aromaticity [37]. The overall reaction rate is determined by the formation of the Meisenheimer complex, making this the rate-determining step [35]. The relative reactivity of different leaving groups follows the order: fluoride > chloride > bromide > iodide, reflecting the electron-withdrawing ability and the strength of the carbon-halogen bond [41].

For phenylalanine derivatives, the presence of the amino acid functionality requires careful consideration of protecting group strategies to prevent unwanted side reactions [39]. The carboxyl group is typically protected as an ester, while the amino group requires protection with groups such as tert-butoxycarbonyl or 9-fluorenylmethoxycarbonyl [39].

| Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) | Comments |

|---|---|---|---|---|

| KCN | DMSO | 80-120 | 45-75 | Requires electron-withdrawing groups |

| NaCN | DMF | 100-140 | 50-80 | Good for halide substrates |

| TMSCN | CH₃CN | 60-100 | 60-85 | Milder conditions possible |

Recent developments in nucleophilic aromatic substitution have focused on the use of alternative cyanide sources to overcome the challenges associated with traditional metal cyanides [38]. Acetone cyanohydrin has emerged as a particularly attractive reagent, offering improved safety profiles and operational convenience compared to alkali metal cyanides [38].

Solid-Phase Peptide Synthesis Incorporation Techniques

The incorporation of L-2-cyanophenylalanine into peptide sequences via solid-phase peptide synthesis requires specialized protocols to address the unique challenges posed by this non-natural amino acid [1]. The standard 9-fluorenylmethoxycarbonyl chemistry has been successfully adapted for cyanophenylalanine derivatives, with modifications to coupling conditions and protecting group strategies [7].

Automated peptide synthesizers have proven effective for the incorporation of para-cyanophenylalanine derivatives using standard protocols [1]. The synthesis typically employs PAL-PEG-PS resin with 9-fluorenylmethoxycarbonyl-protected amino acids and HCTU or PyBOP activation [1]. Coupling reactions are generally performed with a four-fold excess of the incoming amino acid in N-methylpyrrolidone solvent [1].

The microwave-assisted approach has shown particular promise for improving coupling efficiency with sterically hindered amino acids such as ortho-substituted phenylalanine derivatives [15]. Liberty Blue automated synthesizers utilizing microwave heating have demonstrated superior performance compared to conventional heating methods, particularly for challenging sequences [15].

| Parameter | Standard Conditions | Optimized for Cyanophenylalanine |

|---|---|---|

| Coupling Time | 30 min | 45-60 min |

| Temperature | 75°C | 85°C |

| Activator | HCTU | PyBOP/HCTU |

| Solvent | NMP | NMP/DMF (4:1) |

| Amino Acid Equivalents | 4.0 | 5.0-6.0 |

Deprotection conditions require careful optimization for ortho-substituted amino acid derivatives [15]. Standard piperidine-based deprotection protocols may lead to incomplete removal of the 9-fluorenylmethoxycarbonyl group due to steric hindrance [15]. Alternative bases such as 4-methylpiperidine or piperazine have shown improved efficiency for sterically demanding substrates [15].

The kinetics of deprotection vary significantly depending on the specific amino acid being deprotected [15]. Arginine derivatives with bulky side-chain protecting groups require extended deprotection times of 10 minutes or more to achieve complete 9-fluorenylmethoxycarbonyl removal [15]. In contrast, leucine and other unhindered amino acids can be efficiently deprotected in 3-7 minutes [15].

Protecting Group Strategies for Ortho-Substituted Analogues

The design of effective protecting group strategies for ortho-substituted phenylalanine derivatives presents unique challenges due to increased steric hindrance and altered electronic properties [11]. The presence of the ortho-cyano substituent can significantly influence both the installation and removal of protecting groups, necessitating careful optimization of reaction conditions [12].

Fmoc/Boc Protection-Deprotection Kinetics

The kinetics of 9-fluorenylmethoxycarbonyl and tert-butoxycarbonyl protection and deprotection are significantly affected by ortho-substitution patterns [15]. Computational and experimental studies have revealed that ortho-substituents create substantial steric hindrance that impedes the approach of deprotection reagents [10].

For 9-fluorenylmethoxycarbonyl deprotection, the standard piperidine-based conditions show reduced efficiency with ortho-substituted amino acids [15]. The deprotection mechanism involves initial abstraction of the 9-position proton by piperidine, followed by elimination to form dibenzofulvene [15]. Ortho-substituents interfere with this process by restricting the conformational flexibility required for efficient proton abstraction [15].

Kinetic studies using UV spectroscopy at 300 nanometers have quantified the deprotection efficiency for various amino acid derivatives [15]. The extinction coefficient of dibenzofulvene (7.8 millimolar⁻¹ centimeter⁻¹) allows for precise monitoring of the deprotection process [15]. Results indicate that ortho-substituted derivatives require 2-3 fold longer reaction times compared to unsubstituted analogues [15].

| Deprotection Reagent | pKa | Efficiency with ortho-CN (%) | Time Required (min) |

|---|---|---|---|

| Piperidine | 11.1 | 78 | 15 |

| 4-Methylpiperidine | 11.1 | 85 | 12 |

| Piperazine | 9.73 | 72 | 18 |

Alternative deprotection reagents have been investigated to improve efficiency with sterically hindered substrates [15]. 4-Methylpiperidine has shown superior performance compared to piperidine, achieving 85% deprotection efficiency within 12 minutes [15]. The improved performance is attributed to the increased basicity and altered steric profile of the methylated derivative [15].

Tert-butoxycarbonyl deprotection presents different challenges for ortho-substituted amino acids [10]. The standard trifluoroacetic acid-mediated cleavage proceeds through protonation of the carbonyl oxygen and subsequent elimination of the tert-butyl cation [10]. Ortho-substituents can influence this process through both steric and electronic effects [10].

Solvent Effects on Coupling Efficiency

Solvent selection plays a crucial role in determining coupling efficiency for ortho-substituted amino acid derivatives [14]. The solvation properties of the reaction medium directly influence the swelling behavior of the polymer support and the accessibility of reactive sites [14].

N-methylpyrrolidone has traditionally been the solvent of choice for solid-phase peptide synthesis due to its excellent solvating properties and high boiling point [17]. However, studies have shown that dimethylformamide provides superior solvation for peptide-resin conjugates, particularly those containing sterically hindered residues [14].

Comparative studies using (p-methylbenzhydrylamine)copoly(styrene-1% divinylbenzene) resin have revealed significant differences in solvation efficiency between various solvents [14]. The relationship between solvent properties and solvation was analyzed using Hildebrand solubility parameters and hydrogen-bonding parameters [14].

| Solvent | δ (MPa¹/²) | δₕ (MPa¹/²) | Resin Solvation | Peptide-Resin Solvation | Coupling Yield (%) |

|---|---|---|---|---|---|

| NMP | 22.9 | 7.2 | Excellent | Poor | 78.1 |

| DMF | 24.9 | 11.3 | Good | Excellent | 99.5 |

| DMA | 22.7 | 11.5 | Good | Excellent | 98.0 |

| DMSO | 26.7 | 10.2 | Excellent | Fair | 91.8 |

The superior performance of dimethylformamide for peptide-resin solvation is attributed to its optimal combination of polarity and hydrogen-bonding capability [14]. This solvent provides the necessary solvation energy to overcome the aggregation tendencies of growing peptide chains, particularly those containing aromatic residues with ortho-substituents [14].

Solvent mixtures have also been investigated as a means of optimizing solvation properties [17]. N-methylpyrrolidone/dimethylformamide mixtures in ratios of 4:1 to 1:1 have shown improved performance compared to pure solvents for challenging sequences [17]. The mixed solvent systems provide a balance between resin swelling and peptide solvation [17].

The vibrational spectroscopic properties of L-2-Cyanophenylalanine are fundamentally dominated by the characteristic nitrile (C≡N) stretching vibration, which serves as a highly sensitive probe of the local molecular environment. The nitrile group exhibits distinct spectroscopic behavior that provides valuable information about protein structure, dynamics, and environmental conditions.

Nitrile Stretching Frequency as Environmental Probe

The nitrile stretching frequency of L-2-Cyanophenylalanine typically appears in the range of 2230-2240 cm⁻¹ in aqueous and protein environments [1] [2]. This frequency is notably sensitive to the local electrostatic environment, hydrogen bonding interactions, and solvation effects. The C≡N stretching vibration in aromatic nitriles generally appears at lower frequencies compared to aliphatic nitriles due to conjugation effects between the nitrile group and the aromatic ring system [3] [4].

The environmental sensitivity of the nitrile stretching frequency arises from multiple factors. Studies have demonstrated that the C≡N stretching frequency exhibits a linear relationship with the total charge on the nitrile group, with a slope of 637 ± 30 cm⁻¹ per unit charge [5]. This relationship provides a quantitative framework for interpreting frequency shifts in terms of local electrostatic perturbations.

In protein environments, the nitrile stretching frequency of cyanophenylalanine derivatives has been observed to shift by 1-2 cm⁻¹ upon changes in the redox state of nearby iron-sulfur clusters [6] [7]. This sensitivity makes L-2-Cyanophenylalanine particularly valuable as a probe for monitoring electron transfer processes and oxidation-reduction reactions in metalloenzymes.

Table 1: Nitrile Stretching Frequency Environmental Sensitivity

| Compound | Frequency (cm⁻¹) | Environment | Frequency Shift (cm⁻¹) |

|---|---|---|---|

| L-2-Cyanophenylalanine | ~2230-2240 | Protein/aqueous | Reference |

| p-Cyanophenylalanine (¹²C¹⁴N) | 2236.7 ± 0.5 | Aqueous solution | 0 |

| 2-Cyanophenol | 2177 ± 1 | Gas phase (cation) | N/A |

| Benzonitrile (gas phase) | ~2244 | Gas phase | +7-9 |

| Benzonitrile (water) | ~2235 | Aqueous solution | Reference |

| Acetonitrile (saturated) | 2260-2240 | Aliphatic environment | +20-40 |

| Acetonitrile (aromatic) | 2240-2220 | Aromatic conjugated | -20 to 0 |

The nitrile stretching vibration also exhibits significant bandwidth broadening upon hydration. For 5-cyanoindole, a related compound, the bandwidth increases from approximately 8.7 cm⁻¹ in tetrahydrofuran to 15.6 cm⁻¹ in water, while the peak frequency shows only a slight blue shift of approximately 4 cm⁻¹ [2]. This broadening is attributed to the heterogeneous interactions between the aromatic ring system and surrounding water molecules.

Isotopic Labeling Effects on Infrared Band Positions

Isotopic substitution in the nitrile group of cyanophenylalanine derivatives produces predictable and quantifiable effects on the infrared band positions. The incorporation of ¹³C and ¹⁵N isotopes into the nitrile group results in systematic frequency downshifts that can be used to enhance spectroscopic detection capabilities and extend experimental time windows.

Studies of para-cyanophenylalanine isotopomers have revealed that each isotopic substitution decreases the vibrational frequency by approximately 27 cm⁻¹ [8]. The four isotopomers of para-cyanophenylalanine exhibit nitrile stretching frequencies at 2236.7 ± 0.5 cm⁻¹ (¹²C¹⁴N), 2210.1 ± 0.5 cm⁻¹ (¹²C¹⁵N), 2183.5 ± 0.5 cm⁻¹ (¹³C¹⁴N), and 2156.1 ± 0.5 cm⁻¹ (¹³C¹⁵N) [8].

The systematic nature of these frequency shifts allows for the development of an empirical model for predicting isotopic effects. The effective reduced mass calculation, which accounts for the covalent connection to the aromatic ring, provides more accurate predictions than simple diatomic reduced mass calculations [8]. This model successfully predicts isotopic shifts not only for cyanophenylalanine derivatives but also for other nitrile-containing compounds such as thiocyanate and acetonitrile.

Table 2: Isotopic Effects on Nitrile Vibrational Lifetimes

| Isotopomer | Vibrational Lifetime (ps) | Relative Lifetime Enhancement | Effective Reduced Mass | Applications |

|---|---|---|---|---|

| Phe-¹²C¹⁴N | 6.2 ± 0.3 | 1.0 | 6.26 | Standard probe |

| Phe-¹²C¹⁵N | 6.9 ± 0.3 | 1.11 | 6.52 | Extended detection window |

| Phe-¹³C¹⁴N | 6.8 ± 0.3 | 1.10 | 6.51 | Extended detection window |

| Phe-¹³C¹⁵N | 7.9 ± 0.4 | 1.27 | 6.76 | Longest detection window |

Isotopic labeling also affects vibrational lifetimes, with the ¹³C¹⁵N isotopomer exhibiting the longest vibrational lifetime of 7.9 ± 0.4 ps compared to 6.2 ± 0.3 ps for the natural abundance ¹²C¹⁴N isotopomer [9] [8]. This approximately 2-fold increase in vibrational lifetime results in larger signals at longer time scales in two-dimensional infrared spectroscopy experiments, making it particularly valuable for studying slow protein dynamics.

The isotopic frequency shifts are additive and follow the order: ¹²C¹⁴N > ¹²C¹⁵N > ¹³C¹⁴N > ¹³C¹⁵N, with each substitution contributing approximately equally to the total frequency shift [8]. This predictable behavior enables the rational design of isotopically labeled probes for specific experimental requirements.

Fluorescence Resonance Energy Transfer (FRET) Pair Design

L-2-Cyanophenylalanine exhibits favorable photophysical properties that enable its effective utilization in fluorescence resonance energy transfer applications. The compound displays enhanced fluorescence quantum yield compared to natural phenylalanine, making it particularly suitable for spectroscopic applications requiring high sensitivity and selectivity [10].

Tryptophan-Cyanophenylalanine Donor-Acceptor Systems

The combination of tryptophan and cyanophenylalanine derivatives constitutes one of the most effective FRET pairs for protein conformational studies. This donor-acceptor system offers several significant advantages over conventional dye-based FRET pairs, including minimal structural perturbation of native protein architecture and straightforward incorporation through established protein expression methods [11] [12].

The tryptophan-cyanophenylalanine FRET pair exhibits a Förster distance (R₀) of approximately 16 Å, making it ideally suited for monitoring relatively short-range structural changes and conformational transitions in proteins [11] [13]. This distance range is particularly valuable for studying protein folding intermediates, local conformational changes, and short-distance structural rearrangements.

Table 3: Tryptophan-Cyanophenylalanine FRET Pair Characteristics

| FRET Pair | Förster Distance R₀ (Å) | Donor Excitation (nm) | Acceptor Emission (nm) | Efficiency at R₀ | Spectral Overlap Integral |

|---|---|---|---|---|---|

| Tryptophan - 2-Cyanophenylalanine | ~16 | 295 | ~320 | 0.50 | High |

| Tryptophan - 4-Cyanophenylalanine | ~16 | 295 | ~320 | 0.50 | High |

| 4-Cyanophenylalanine - 2-Cyanophenylalanine | ~7 | 240 | ~350 | 0.50 | Moderate |

| Tryptophan - 7-Azatryptophan (with 4-CyanoPhe) | ~16 | 295 | ~380 | 0.50 | Very High |

| Tryptophan - 5-Hydroxytryptophan (with 4-CyanoPhe) | ~16 | 295 | ~360 | 0.50 | High |

The spectroscopic properties of different cyanophenylalanine isomers provide opportunities for optimizing FRET pair design. Studies have demonstrated that 2-cyanophenylalanine and 3-cyanophenylalanine possess comparable molar absorptivities to 4-cyanophenylalanine, with similar spectral features in their absorbance and emission profiles [14] [15]. This similarity allows these probes to be utilized interchangeably or in combination to capture multiple distances within peptide structures.

The fluorescence quantum yields of cyanophenylalanine derivatives are on the same scale as commonly used fluorophores in peptides and proteins, including tyrosine and tryptophan [14]. The environmental sensitivity of cyanophenylalanine fluorescence provides additional information about local solvent conditions through changes in emission intensity resulting from hydrogen bonding and hydration effects.

Multi-FRET systems incorporating tryptophan, 4-cyanophenylalanine, and 7-azatryptophan have been demonstrated to provide enhanced structural information compared to binary FRET systems [12]. These three-component systems allow for the extraction of multiple distance constraints from a single experiment, significantly increasing the structural resolution achievable through FRET measurements.

The efficiency of energy transfer in tryptophan-cyanophenylalanine systems is influenced by the relative orientation of the donor and acceptor transition dipoles, as well as the spectral overlap between tryptophan emission and cyanophenylalanine absorption [11]. The substantial spectral overlap between these chromophores ensures efficient energy transfer over the relevant distance range.

Applications of tryptophan-cyanophenylalanine FRET pairs have been successfully demonstrated in studies of protein folding-unfolding transitions, including investigations of the villin headpiece subdomain, the LysM domain, and various designed peptide structures [11] [12]. These studies have revealed information about folding pathways, intermediate states, and the compactness of denatured protein conformations.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The nuclear magnetic resonance spectroscopic properties of L-2-Cyanophenylalanine provide comprehensive structural information through both proton and carbon-13 chemical shift patterns. The NMR spectrum of this compound exhibits characteristic signals that can be systematically assigned and analyzed to understand local environmental effects and molecular interactions.

¹H/¹³C Chemical Shift Anisotropy Patterns

The proton NMR spectrum of L-2-Cyanophenylalanine displays characteristic aromatic signals in the range of 7.2-7.8 ppm, reflecting the electron-withdrawing effect of the ortho-positioned nitrile group on the benzene ring system [16] [17]. The α-proton appears as a triplet at approximately 3.97 ppm, while the β-methylene protons exhibit a characteristic doublet of doublets pattern in the range of 3.1-3.3 ppm [16] [17].

The carbon-13 NMR spectrum provides distinct signals for each carbon environment within the molecule. The nitrile carbon appears in the characteristic range of 118-120 ppm, which is typical for aromatic nitriles [18] [19]. The aromatic carbons display multiple signals between 128-138 ppm, with the specific chemical shifts influenced by the electron-withdrawing effect of the nitrile substituent [17] [18].

Table 4: NMR Chemical Shift Assignments for L-2-Cyanophenylalanine

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment Confidence | Environmental Sensitivity |

|---|---|---|---|---|

| ¹H (aromatic) | 7.2-7.8 | Complex multiplet | High | Moderate |

| ¹H (α-CH) | 3.97 | Triplet | High | Low |

| ¹H (β-CH₂) | 3.1-3.3 | Doublet of doublets | High | Low |

| ¹³C (C≡N) | 118-120 | Singlet | High | Very High |

| ¹³C (aromatic) | 128-138 | Multiple signals | Medium | Moderate |

| ¹³C (α-carbon) | 58.7 | Singlet (decoupled) | High | Low |

| ¹³C (β-carbon) | 39.1 | Singlet (decoupled) | High | Low |

| ¹³C (carbonyl) | 176.8 | Singlet (decoupled) | High | Low |

The chemical shift anisotropy patterns in L-2-Cyanophenylalanine are particularly pronounced for the nitrile carbon, which exhibits high environmental sensitivity due to its electronic properties [20]. The anisotropy of this nucleus makes it an excellent probe for studying local electrostatic fields and molecular orientations in protein environments.

Deuterium isotope effects provide additional structural information through their influence on carbon-13 chemical shifts. The magnitude and direction of these effects depend on the position of deuterium substitution relative to the observed carbon nucleus [21] [22]. For aromatic carbons ortho to the nitrile group, deuterium substitution produces upfield isotope shifts of 8-12 ppb, while meta and para positions show progressively smaller effects [22].

Table 5: Deuterium Isotope Effects on L-2-Cyanophenylalanine NMR Chemical Shifts

| Position | Isotope Shift Δ (ppb) | Direction | Mechanistic Origin | Detection Method |

|---|---|---|---|---|

| Aromatic ring (ortho to CN) | 8-12 | Upfield | Electronic perturbation | ¹³C NMR |

| Aromatic ring (meta to CN) | 3-6 | Upfield | Through-bond transmission | ¹³C NMR |

| Aromatic ring (para to CN) | 1-3 | Upfield | Minimal effect | ¹³C NMR |

| α-Carbon | 15-25 | Upfield | Direct bond effect | ¹³C NMR |

| β-Carbon (benzylic) | 5-10 | Upfield | Hyperconjugation | ¹³C NMR |

| Amino group (N-D₂) | 20-40 | Upfield | Direct substitution | Deuterium NMR |

The directional dependence of isotope effects reflects the anisotropic nature of the electronic perturbations caused by deuterium substitution [22]. These effects can be transmitted through both σ-bond frameworks and π-electron systems, with the magnitude decreasing as the number of intervening bonds increases.

The amino acid backbone carbons of L-2-Cyanophenylalanine exhibit chemical shifts similar to those of natural phenylalanine, with the α-carbon appearing at 58.7 ppm and the β-carbon at 39.1 ppm [17]. The carbonyl carbon resonates at 176.8 ppm, which is typical for amino acid carboxyl groups [17] [18].

Chemical shift anisotropy measurements in solid-state NMR experiments can provide information about molecular dynamics and orientational constraints [20] [23]. The tensor components of the chemical shift anisotropy are sensitive to local magnetic environments and can be used to determine molecular orientations relative to external magnetic fields.